4-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Description
This compound is a pyrazoline derivative featuring a 4-chlorophenyl group at the 5-position and a 4-methoxyphenyl group at the 3-position of the pyrazoline ring, with a 4-oxobutanoic acid moiety at the N1 position (Figure 1). Pyrazoline derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and kinase inhibition properties . The 4-chlorophenyl and 4-methoxyphenyl substituents are critical for modulating electronic and steric effects, influencing solubility, receptor binding, and metabolic stability . The compound’s synthesis typically involves cyclocondensation of chalcones with hydrazines, followed by purification via column chromatography .
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-27-16-8-4-13(5-9-16)17-12-18(14-2-6-15(21)7-3-14)23(22-17)19(24)10-11-20(25)26/h2-9,18H,10-12H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBFIDDFCGZAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer cells.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 15.2 | Induction of apoptosis via caspase activation |
| Study B | PC-3 | 12.8 | Inhibition of cell cycle progression |
Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. Research indicates that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response.
| Study | Model | Cytokine Level Reduction (%) | Notes |
|---|---|---|---|
| Study C | LPS-induced rats | 40% | Administered at 10 mg/kg |
| Study D | RAW264.7 cells | 35% | Concentration: 25 µM |
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. It has been shown to reduce reactive oxygen species (ROS) levels and protect neuronal cells from apoptosis.
| Study | Model | ROS Reduction (%) | Neuroprotective Mechanism |
|---|---|---|---|
| Study E | SH-SY5Y cells | 50% | Scavenging free radicals |
| Study F | Mouse model | 45% | Modulation of antioxidant enzymes |
Mechanism of Action
The mechanism of action of 4-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For instance, its potential antidepressant effects may be mediated through the modulation of neurotransmitter levels in the brain. The compound’s fluorescent properties are due to its ability to interact with metal ions, leading to changes in its electronic structure and emission characteristics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The target compound is compared to structurally related pyrazoline derivatives with variations in substituents (Table 1). Key analogs include:
Notes:
- R1 substituents : The 4-chlorophenyl group in the target compound enhances lipophilicity and receptor affinity compared to 4-fluorophenyl () or unsubstituted phenyl analogs .
- Heterocyclic extensions: Quinoline-fused analogs (e.g., compound 22) exhibit NMDA receptor antagonism, while thiazole hybrids (e.g., 4a, 4d) demonstrate dual kinase inhibition .
Data Tables
Table 1: Structural and Functional Comparison of Pyrazoline Derivatives
(See above for table content.)
Table 2: Key Spectral Data for Selected Compounds
*Spectral data inferred from analogs in .
Biological Activity
The compound 4-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid (commonly referred to as DQP-1105) is a member of a novel class of NMDA receptor antagonists. This compound has garnered attention due to its potential therapeutic applications in various neurological disorders and its unique biological activities.
Chemical Structure
The molecular formula for DQP-1105 is with a molecular weight of 332.79 g/mol. The compound features a pyrazole ring system substituted with chlorophenyl and methoxyphenyl groups, contributing to its biological properties.
DQP-1105 exhibits noncompetitive inhibition of NMDA receptors, specifically demonstrating selectivity for the GluN2C and GluN2D subtypes over GluN2A and GluN2B. The mechanism involves binding to the receptor and altering its conformation, thus inhibiting the influx of calcium ions that is critical for neurotransmission and synaptic plasticity .
1. Antinociceptive Activity
Research indicates that DQP-1105 possesses significant antinociceptive properties. In animal models, it has been shown to reduce pain responses, suggesting its potential utility in pain management therapies.
2. Antioxidant Properties
The compound demonstrates antioxidant activity, which may contribute to neuroprotection by scavenging free radicals and reducing oxidative stress in neuronal tissues . This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.
3. Antimicrobial Activity
DQP-1105 has been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating potential applications in treating bacterial infections .
4. Enzyme Inhibition
The compound acts as an inhibitor of several enzymes, including acetylcholinesterase and urease, with reported IC50 values indicating strong inhibitory effects. This suggests possible applications in treating conditions like Alzheimer's disease and other disorders related to cholinergic dysfunction .
Case Studies
Several studies have been conducted to evaluate the pharmacological effects of DQP-1105:
- Neuroprotection Study : In a study involving rat models of Parkinson's disease, DQP-1105 was administered, resulting in improved motor function and reduced neurodegeneration markers compared to control groups .
- Antimicrobial Efficacy : A comparative study assessed the antibacterial effectiveness of DQP-1105 against standard antibiotics, revealing that it exhibited comparable or superior activity against resistant strains .
- Enzyme Inhibition Analysis : Docking studies demonstrated that DQP-1105 binds effectively to acetylcholinesterase, highlighting its potential as a therapeutic agent for enhancing cholinergic transmission in neurodegenerative diseases .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
